2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is a complex organic compound that features a piperidine ring, a benzodiazole moiety, and a 4-methylbenzoyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The compound, also known as 2-[1-(4-METHYLBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE, primarily targets the FtsZ protein . FtsZ is a key functional protein in bacterial cell division and is currently considered to be a potential target for the development of novel antibacterial agents .
Mode of Action
The compound interacts with its target, the FtsZ protein, leading to the inhibition of bacterial cell division
Biochemical Pathways
The compound affects the bacterial cell division pathway by inhibiting the function of the FtsZ protein . This disruption in the cell division process leads to the death of the bacterial cells, thereby exhibiting its antimicrobial activity .
Result of Action
The compound exhibits potent antimicrobial activity. It has been tested for in vitro antimicrobial activity and has shown significant results against tested strains . The results obtained from docking studies were in accordance with in vitro results .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as 1,4-dioxane and reagents like thionyl chloride and triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as a halide or an amine.
Scientific Research Applications
2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and benzodiazole-containing molecules. Examples include:
- 1-(4-fluorobenzyl)piperidin-4-yl derivatives
- 1-(3,4-dichlorobenzyl)piperidin-4-yl derivatives
- 1-(4-bromobenzyl)piperidin-4-yl derivatives
Uniqueness
What sets 2-[1-(4-methylbenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-14-6-8-16(9-7-14)20(24)23-12-10-15(11-13-23)19-21-17-4-2-3-5-18(17)22-19/h2-9,15H,10-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHLSZKLIKNGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.